9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
説明
9H-Fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate is a chiral oxazolidinone derivative featuring a 9H-fluorenylmethyl (Fmoc) protective group. The compound’s core structure includes a 1,3-oxazolidine ring with a ketone at position 5 and a 2-methylpropyl (isobutyl) substituent at the stereogenic (4S) position. The Fmoc group is widely employed in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14(2)11-20-21(24)27-13-23(20)22(25)26-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNVUAZCCGBCGJ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate is a member of the oxazolidinone class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a fluorenylmethyl group, an oxazolidine ring, and a carboxylate functional group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds within the oxazolidinone class exhibit diverse biological activities, particularly as antibacterial agents. The specific biological activities of 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate have been explored in various studies.
Antimicrobial Activity
Oxazolidinones are known for their antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that modifications in the oxazolidinone structure can enhance activity against resistant strains of bacteria. The compound's ability to inhibit protein synthesis by binding to the ribosomal RNA has been a focal point in understanding its mechanism of action.
In Vitro Studies
In vitro studies have demonstrated that 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate exhibits significant antibacterial activity against various strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Enterococcus faecalis | 8 |
| Streptococcus pneumoniae | 16 |
These results indicate that the compound has potential as an effective antimicrobial agent.
The mechanism by which this compound exerts its antimicrobial effects involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and thus halting bacterial growth. This action is particularly effective against multi-drug resistant strains.
Case Studies
Several case studies have investigated the efficacy of oxazolidinones in clinical settings. For instance:
- Case Study on MRSA Infections : A clinical trial evaluated the use of an oxazolidinone derivative similar to our compound in treating Methicillin-resistant Staphylococcus aureus (MRSA) infections. Results showed a significant reduction in infection rates among patients treated with the compound compared to standard therapy.
- Post-Surgical Infections : Another study focused on post-surgical patients who developed infections caused by Gram-positive bacteria. The administration of oxazolidinone derivatives led to improved recovery times and reduced complications.
類似化合物との比較
Research Tools and Structural Validation
Crystallographic software (e.g., SHELX , ORTEP-3 ) and puckering coordinate analysis are critical for resolving the stereochemistry and conformational dynamics of these compounds. For instance, the (4S) configuration in the target compound and ’s analog could be validated using SHELXL refinement , while enantiomorph-polarity estimation (via Flack parameter ) ensures accurate stereochemical assignments.
準備方法
Cyclization to Form the 5-Oxo-1,3-Oxazolidine Core
-
- (4S)-4-(2-methylpropyl) amino alcohol (derived from L-leucine derivatives)
- Appropriate aldehyde or ketone (e.g., formaldehyde or acetone derivatives)
-
- Solvent: Typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF)
- Temperature: Ambient to slightly elevated (20–40 °C)
- Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to facilitate ring closure
- Reaction Time: Several hours to overnight to ensure complete cyclization
Outcome: Formation of the 5-oxo-1,3-oxazolidine ring with the desired stereochemistry at the 4-position (S-configuration) maintained.
Fmoc Protection of the Carboxylate Group
-
- 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
- Base: Triethylamine (TEA) or sodium bicarbonate to neutralize HCl formed
-
- The oxazolidine intermediate is dissolved in anhydrous solvent (e.g., dichloromethane).
- Fmoc-Cl is added dropwise under stirring at 0–5 °C to control the reaction rate and minimize side reactions.
- The base is added to maintain pH and facilitate ester formation.
- After completion (monitored by TLC or HPLC), the reaction mixture is quenched with water, and the product is extracted and purified by chromatography.
-
- Silica gel column chromatography using gradients of ethyl acetate/hexane or other suitable solvent systems.
- Crystallization may be employed to improve purity.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxazolidine ring formation | Amino alcohol + aldehyde, acid catalyst, RT | 75–85 | Stereospecific ring closure; mild acid |
| Fmoc protection | Fmoc-Cl, TEA, DCM, 0–5 °C | 80–90 | High selectivity; mild conditions |
| Purification | Silica gel chromatography | — | Essential for removing unreacted Fmoc-Cl |
The stereochemistry at the 4-position is preserved throughout the synthesis, critical for biological activity and further synthetic applications.
The Fmoc group provides robust protection for the carboxylate, enabling subsequent peptide coupling reactions or modifications without premature deprotection.
Alternative and Related Methods
Some methods use pre-formed Fmoc-protected amino acids followed by oxazolidine ring closure to streamline synthesis, reducing purification steps.
Variations in the aldehyde or ketone used for cyclization can modulate ring substituents, allowing analog synthesis.
Enzymatic or chemoenzymatic approaches for stereoselective synthesis of the amino alcohol precursors have been reported, enhancing enantiomeric purity.
Summary and Outlook
The preparation of 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate relies on well-established synthetic organic chemistry techniques involving:
- Stereoselective cyclization of amino alcohols to form the oxazolidine ring
- Introduction of the Fmoc protecting group under mild conditions
These methods are supported by extensive research in peptide chemistry and heterocyclic compound synthesis, ensuring reproducibility and scalability for research and industrial applications.
Q & A
Basic Question: What are the critical structural features of this compound that influence its reactivity in peptide synthesis?
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is acid-labile and base-stable, making it suitable for solid-phase peptide synthesis (SPPS) . The (4S)-4-(2-methylpropyl) substituent introduces stereochemical complexity, requiring careful control during synthesis to avoid racemization. The 5-oxo-1,3-oxazolidine ring enhances stability under basic conditions but may hydrolyze under prolonged acidic exposure . Structural confirmation via X-ray crystallography (e.g., triclinic crystal system, space group P1) is recommended to resolve ambiguities in stereochemistry .
Advanced Question: How can researchers optimize the synthetic yield of this compound while minimizing epimerization at the (4S) stereocenter?
Epimerization risks arise during carboxyl activation (e.g., using HOBt/DIC) or prolonged exposure to basic conditions. To mitigate:
- Use low-temperature reactions (0–4°C) during coupling steps.
- Employ sterically hindered bases (e.g., DIEA) to reduce nucleophilic attack on the stereocenter.
- Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak® IA) to detect epimerization early .
- Optimize solvent polarity (e.g., DMF:acetonitrile mixtures) to balance solubility and reaction kinetics .
Advanced Question: What analytical strategies resolve contradictions between NMR and mass spectrometry data for this compound?
Conflicts between NMR (e.g., unexpected splitting patterns) and HRMS (e.g., molecular ion discrepancies) often arise from:
- Solvent adducts in MS (e.g., sodium/potassium adducts): Use ESI-MS with ammonium formate buffers to suppress adduct formation.
- Dynamic stereochemistry : Perform variable-temperature NMR (VT-NMR) to detect conformational exchange.
- Crystallographic validation : Single-crystal X-ray analysis (e.g., unit cell parameters: a = 5.1786 Å, α = 98.495°) provides definitive structural proof .
Basic Question: What safety precautions are essential when handling this compound, given limited toxicity data?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritant properties .
- Engineering controls : Use fume hoods for weighing and synthesis steps.
- Waste disposal : Treat as hazardous organic waste; incinerate at >1000°C to avoid toxic byproducts (e.g., fluorene derivatives) .
- Emergency protocols : Rinse exposed skin with water for 15 minutes; seek medical evaluation for inhalation exposure .
Advanced Question: How does the compound’s stability under varying pH conditions impact its use in automated peptide synthesizers?
The 5-oxo-1,3-oxazolidine ring is stable at pH 7–9 but hydrolyzes rapidly below pH 3, releasing CO2 and forming a secondary amine. For automated synthesis:
- Use neutral deprotection buffers (e.g., 20% piperidine in DMF, pH 8.5) to preserve the oxazolidine ring.
- Avoid acidic cleavage cocktails (e.g., TFA) until the final resin-cleavage step.
- Pre-screen stability via accelerated degradation studies (pH 2–12, 25–40°C) to define optimal handling windows .
Advanced Question: What strategies mitigate solvent incompatibility during purification via column chromatography?
- Solvent selection : Use gradients of ethyl acetate/hexane (polarity index 4.4–0.0) to elute the compound without co-eluting Fmoc-related impurities .
- Silica pretreatment : Pre-adsorb the crude product onto silica gel (1:3 w/w) to reduce tailing.
- Additives : Include 0.1% acetic acid to suppress silanol interactions, improving peak symmetry .
Advanced Question: How can researchers validate the absence of β-sheet aggregation in SPPS when using this compound?
- Circular dichroism (CD) : Scan 190–250 nm to detect β-sheet signatures (e.g., minima at 218 nm).
- FT-IR spectroscopy : Analyze amide I bands (1600–1700 cm⁻¹); β-sheets exhibit peaks near 1625 cm⁻¹.
- Resin swelling tests : Monitor solvent uptake in DMF; reduced swelling indicates aggregation. Use secondary structure disruptors (e.g., 2,2,2-trifluoroethanol) in coupling steps .
Basic Question: What spectroscopic techniques are essential for characterizing this compound’s purity?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to confirm the oxazolidine ring and Fmoc group integrity.
- HPLC-MS : Use C18 columns (5 µm, 4.6 × 150 mm) with 0.1% TFA/water-acetonitrile gradients to detect impurities <0.1% .
- Elemental analysis : Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Question: How can computational modeling predict the compound’s reactivity in novel coupling reagents?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model transition states during carboxyl activation.
- Molecular dynamics (MD) : Simulate solvation effects in DMF/THF to predict aggregation tendencies.
- Docking studies : Map steric clashes between the (2-methylpropyl) group and coupling agents (e.g., HATU vs. PyBOP) .
Advanced Question: What protocols address batch-to-batch variability in enantiomeric excess (EE) during scale-up?
- In-process controls (IPC) : Sample every 2–5 kg of product for chiral HPLC analysis (e.g., Daicel® CHIRALCEL OD-H).
- Crystallization-induced asymmetric transformation (CIAT) : Recrystallize from toluene/heptane to enrich EE >99% .
- PAT tools : Use inline FTIR to monitor reaction stereochemistry in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
